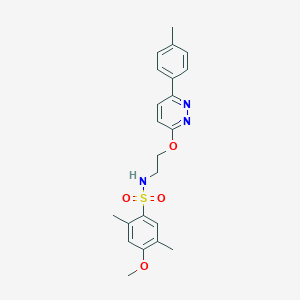
4-methoxy-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a pyridazine ring, and methoxy and methyl substituents
Preparation Methods
The synthesis of 4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the pyridazine ring. Common synthetic routes may involve:
Formation of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine under basic conditions.
Introduction of the Pyridazine Ring: This can be achieved through various cyclization reactions involving hydrazine derivatives and appropriate precursors.
Methoxy and Methyl Substituents: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic rings, using reagents such as sodium methoxide or sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving sulfonamide groups.
Industrial Applications: It can be used in the development of new catalysts or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE include:
4-Methoxy-2,5-dimethyl-3(2H)-furanone: This compound shares the methoxy and methyl substituents but has a different core structure.
4-Amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide: This compound has a similar sulfonamide group but a different aromatic ring system.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: This compound also shares the methoxy and methyl substituents but has a furanone core.
The uniqueness of 4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE lies in its combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C22H25N3O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H25N3O4S/c1-15-5-7-18(8-6-15)19-9-10-22(25-24-19)29-12-11-23-30(26,27)21-14-16(2)20(28-4)13-17(21)3/h5-10,13-14,23H,11-12H2,1-4H3 |
InChI Key |
WBCMOEOEIFEPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















